BMS-986142

Übersicht

Beschreibung

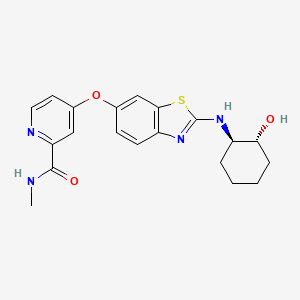

BMS-986142 ist ein potenter und hochspezifischer, reversibler niedermolekularer Inhibitor der Bruton-Tyrosinkinase. Bruton-Tyrosinkinase ist ein entscheidendes Enzym, das an den Signalwegen von B-Zellen und anderen Immunzellen beteiligt ist. This compound wurde auf seine potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen wie rheumatoider Arthritis und dem primären Sjögren-Syndrom untersucht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die endgültigen Kupplungsreaktionen. Die Synthese beginnt typischerweise mit kommerziell erhältlichen Ausgangsmaterialien, die einer Reihe chemischer Transformationen wie nukleophiler Substitution, Cyclisierung und funktionellen Gruppenmodifikationen unterzogen werden. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckeinstellungen, um das gewünschte Produkt zu erzielen. Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten beinhalten, um Ausbeute, Reinheit und Skalierbarkeit zu verbessern .

Wissenschaftliche Forschungsanwendungen

BMS-986142 wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Es dient als Modellverbindung zur Untersuchung der Hemmung der Bruton-Tyrosinkinase und verwandter Signalwege.

Biologie: Es wird verwendet, um die Rolle der Bruton-Tyrosinkinase bei der Immunzellfunktion und Autoimmunerkrankungen zu untersuchen.

Medizin: Klinische Studien haben sein Potenzial als Therapeutikum für rheumatoide Arthritis und das primäre Sjögren-Syndrom untersucht.

Industrie: Es könnte bei der Entwicklung neuer Medikamente verwendet werden, die auf Bruton-Tyrosinkinase und verwandte Signalwege abzielen .

Wirkmechanismus

This compound übt seine Wirkung durch selektive Hemmung der Bruton-Tyrosinkinase aus. Diese Hemmung blockiert die Signalwege, die an der Aktivierung, Proliferation und Zytokinproduktion von B-Zellen beteiligt sind. Durch die gezielte Beeinflussung dieser Signalwege kann this compound die Immunantwort modulieren und Entzündungen bei Autoimmunerkrankungen reduzieren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der B-Zell-Rezeptor-Signalweg und nachgeschaltete Effektoren wie der nukleäre Faktor Kappa-Leichtketten-Enhancer aktivierter B-Zellen .

Wirkmechanismus

Target of Action

BMS-986142 is a potent, selective, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a critical enzyme in the B cell antigen receptor signaling pathway, playing a key role in the development, activation, and survival of B cells .

Mode of Action

This compound interacts with BTK, inhibiting its activity . This inhibition blocks antigen receptor-dependent signaling and functional endpoints in human B cells, including cytokine production, co-stimulatory molecule expression, and proliferation . It also inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells .

Biochemical Pathways

The inhibition of BTK by this compound affects several biochemical pathways. It blocks the B cell antigen receptor signaling pathway, which is crucial for B cell development, activation, and survival . It also inhibits the Fcγ receptor-dependent pathway, reducing cytokine production from peripheral blood mononuclear cells . Additionally, it blocks RANK-L-induced osteoclastogenesis .

Pharmacokinetics

This compound is rapidly absorbed with peak concentrations occurring within 2 hours, and is eliminated with a mean half-life ranging from 7 to 11 hours . The exposure of this compound appears dose-proportional within the dose ranges tested . These pharmacokinetic properties support once-daily dosing .

Result of Action

The inhibition of BTK by this compound leads to a reduction in clinically evident disease in murine models of rheumatoid arthritis (RA), including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of other agents representing the current standard of care for RA (e.g., methotrexate, the TNFα antagonist etanercept, or the murine form of CTLA4-Ig), a suboptimal dose of this compound demonstrated improved efficacy compared to either agent alone in the CIA model .

Biochemische Analyse

Biochemical Properties

Bms-986142 plays a significant role in biochemical reactions by inhibiting BTK, a critical regulator of signal transduction pathways involved in the pathobiology of RA and other autoimmune disorders . It interacts with BTK, blocking antigen receptor-dependent signaling and functional endpoints in human B cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells and blocks RANK-L-induced osteoclastogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by providing potent and selective inhibition of BTK . It blocks antigen receptor-dependent signaling and functional endpoints such as cytokine production, co-stimulatory molecule expression, and proliferation in human B cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown robust efficacy in murine models of RA, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) . The effects of this compound change over time, with robust efficacy observed without continuous, complete inhibition of BTK .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It displays robust efficacy in murine models of RA, including CIA and CAIA . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Given its role as a BTK inhibitor, it likely interacts with enzymes or cofactors involved in signal transduction pathways related to autoimmune disorders .

Vorbereitungsmethoden

The synthesis of BMS-986142 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and scalability .

Analyse Chemischer Reaktionen

BMS-986142 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern und möglicherweise seine Aktivität beeinflussen.

Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und die Stabilität und Reaktivität der Verbindung beeinflussen.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Modifizierung der Eigenschaften der Verbindung verwendet werden kann. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile. .

Vergleich Mit ähnlichen Verbindungen

BMS-986142 ist einzigartig in seiner hohen Spezifität und Potenz als reversibler Inhibitor der Bruton-Tyrosinkinase. Ähnliche Verbindungen umfassen:

Ibrutinib: Ein irreversibler Inhibitor der Bruton-Tyrosinkinase, der zur Behandlung bestimmter Krebsarten eingesetzt wird.

Acalabrutinib: Ein weiterer irreversibler Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Zanubrutinib: Ein selektiver Inhibitor mit verbesserten pharmakokinetischen und Sicherheitsprofilen im Vergleich zu früheren Inhibitoren. This compound zeichnet sich durch seine reversible Hemmung aus, die möglicherweise Vorteile in Bezug auf Sicherheit und Verträglichkeit bietet

Eigenschaften

IUPAC Name |

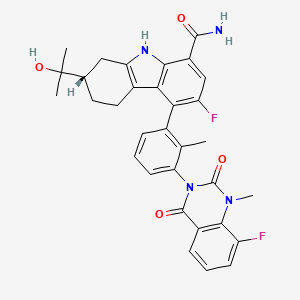

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMMWAJAFUANM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643368-58-4 | |

| Record name | BMS-986142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986142 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986142 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

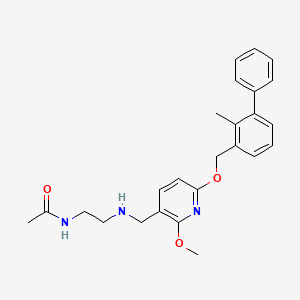

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)